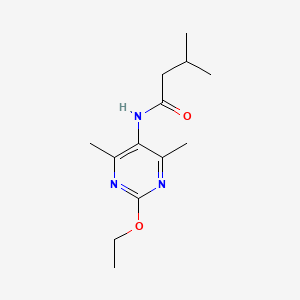
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as EDP-420, and it belongs to the class of pyrimidine-based drugs. EDP-420 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
One study focused on the synthesis and structural assignment of isomeric N-methyl-7-deazaguanines, demonstrating the compound's inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism, highlighting its potential in therapeutic applications (Seela et al., 1984). Another research effort detailed the determination of TA-0201, a novel endothelin antagonist, in rat plasma and tissues using liquid chromatography tandem mass spectrometry, suggesting the compound's utility in pharmacokinetic studies (Ohashi et al., 1999).
Molecular Structure and Antioxidant Properties
Research on the synthesis of novel compounds such as 6-ethoxy-4-methylcoumarin has revealed insights into their chemical and biological properties. One study synthesized 6-ethoxy-4-methylcoumarin to investigate its chemical and biological properties, including its slight cytotoxic effect and antioxidant activity, indicating potential for drug development (Çelikezen et al., 2020).
Antifungal and Anticonvulsant Activities
Further research has been conducted on the antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, indicating significant antifungal activity against certain fungi types, showcasing the compound's potential in developing new antifungal agents (Jafar et al., 2017). Additionally, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for their anticonvulsant agents, revealing moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats (Severina et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-18-13-14-9(4)12(10(5)15-13)16-11(17)7-8(2)3/h8H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSMENWPPQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)CC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

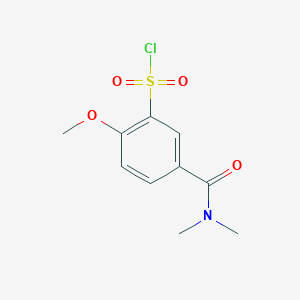
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
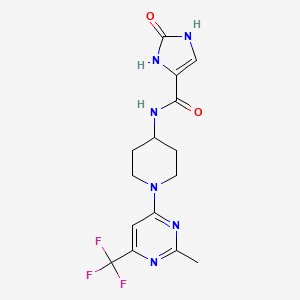
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

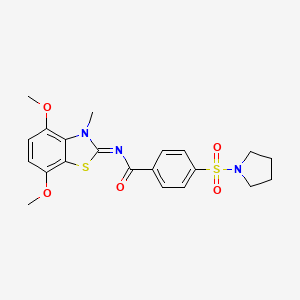
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
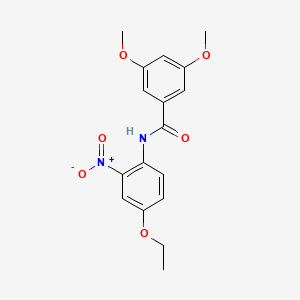
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)
